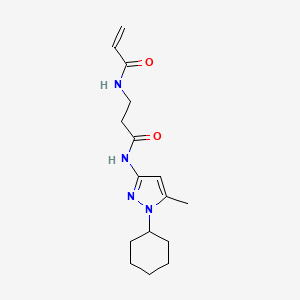
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide, also known as CPP or CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dentistry due to its potential use in preventing dental caries. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 493.6 g/mol. The compound is synthesized through a series of chemical reactions, which are discussed in detail below.
Mecanismo De Acción
The mechanism of action of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP involves its ability to bind to hydroxyapatite and form a protective layer on the tooth surface. This layer prevents the demineralization of the tooth surface by acidic substances produced by oral bacteria. N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP also promotes remineralization by providing a source of calcium and phosphate ions, which are necessary for the formation of hydroxyapatite.
Biochemical and Physiological Effects:
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP has been shown to have minimal toxicity and is well tolerated by the body. The compound is rapidly metabolized and excreted, with no accumulation in the body. N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP has been shown to be effective in reducing the incidence of dental caries and improving the overall oral health of patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP in lab experiments include its high affinity for hydroxyapatite, its ability to prevent demineralization and promote remineralization, and its low toxicity. The limitations of using N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP in lab experiments include the need for specialized equipment and expertise in handling the compound, as well as the cost of obtaining and synthesizing the compound.
Direcciones Futuras
There are several potential future directions for research on N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP. These include the development of new formulations and delivery systems for the compound, the investigation of the compound's potential use in other areas of dentistry, such as orthodontics and periodontics, and the study of the compound's mechanism of action at the molecular level. Additionally, further research is needed to determine the long-term safety and efficacy of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP in human subjects.
In conclusion, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP is a synthetic peptide that has shown promise in preventing dental caries. The compound is synthesized through a multi-step process, and its mechanism of action involves its ability to bind to hydroxyapatite and form a protective layer on the tooth surface. N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP has minimal toxicity and is well tolerated by the body. Future research on N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP may lead to the development of new formulations and delivery systems, as well as the investigation of the compound's potential use in other areas of dentistry.
Métodos De Síntesis
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step in the synthesis involves the reaction of 1-cyclohexyl-5-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)acrylamide to form the amide intermediate. The final step in the synthesis involves the reaction of the amide intermediate with propionyl chloride to form the final product, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP.
Aplicaciones Científicas De Investigación
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP has been extensively studied for its potential use in preventing dental caries. The compound has been shown to have a high affinity for hydroxyapatite, which is the main mineral component of teeth. This affinity allows N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP to bind to the tooth surface and prevent demineralization, which is the process that leads to tooth decay. N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP has also been shown to promote remineralization, which is the process that restores lost minerals to the tooth surface.
Propiedades
IUPAC Name |
N-(1-cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-15(21)17-10-9-16(22)18-14-11-12(2)20(19-14)13-7-5-4-6-8-13/h3,11,13H,1,4-10H2,2H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCNACCDUNQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCCC2)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

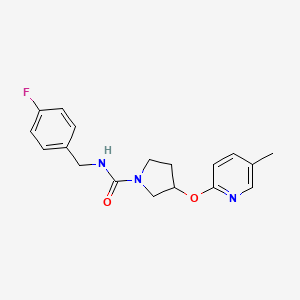


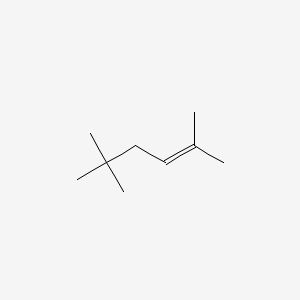
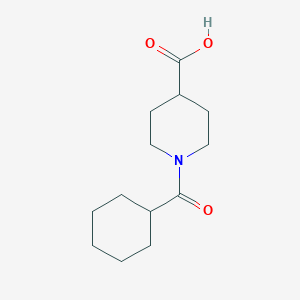
![1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2926435.png)

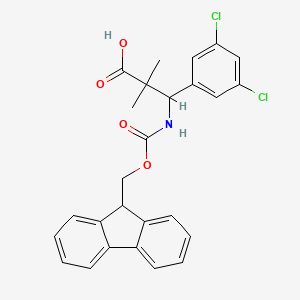
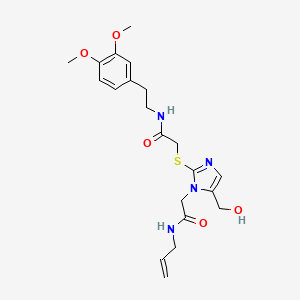
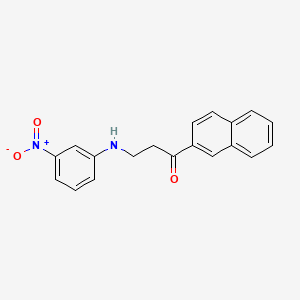

![N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2926441.png)

![6-Cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2926447.png)